



Application Notes and Protocols: AMG-3969 Dose-Response Curve Analysis

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Compound of Interest					
Compound Name:	AMG-3969				
Cat. No.:	B605407			Get Quote	

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-3969 is a potent and selective small molecule disruptor of the interaction between glucokinase (GK) and glucokinase regulatory protein (GKRP).[1][2][3] In the liver, GKRP sequesters GK in the nucleus in an inactive state during periods of low glucose. By binding to GKRP, **AMG-3969** prevents this interaction, leading to the translocation of GK to the cytoplasm and subsequent activation of glucose metabolism.[2][4] This mechanism has shown promise in preclinical models of type 2 diabetes by promoting glucose uptake and reducing hyperglycemia. These application notes provide a detailed analysis of the dose-response characteristics of **AMG-3969**, including comprehensive experimental protocols for its evaluation.

Data Presentation

In Vitro Potency and Efficacy

Parameter	Value	Assay System	Reference
IC50	4 nM	GK-GKRP Interaction Assay	
EC50	0.202 μΜ	Mouse Hepatocyte GK Translocation	



In Vivo Efficacy in Diabetic Mouse Models

Animal Model	Dose (mg/kg)	Time Point	Blood Glucose Reduction (%)	Reference
db/db mice	10	8 hours	-	
db/db mice	30	8 hours	-	
db/db mice	100	8 hours	56%	
Diet-Induced Obese (DIO) mice	Dose-dependent	-	Effective	_
ob/ob mice	Dose-dependent	-	Effective	-

Note: Specific percentage reductions for all doses were not available in the searched literature.

Signaling Pathway and Experimental Workflow AMG-3969 Mechanism of Action

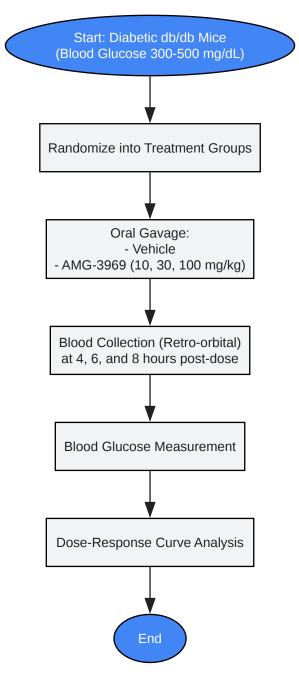


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Caption: Mechanism of action of AMG-3969.



Experimental Workflow for In Vivo Dose-Response Analysis



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Caption: In vivo dose-response experimental workflow.

Experimental Protocols



In Vitro GK-GKRP Interaction Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of **AMG-3969** for the disruption of the GK-GKRP interaction.

Principle: This assay measures the ability of a test compound to disrupt the pre-formed complex of recombinant glucokinase (GK) and glucokinase regulatory protein (GKRP). A fluorescence-based method can be employed to monitor the binding.

Materials:

- Recombinant human GK
- Recombinant human GKRP
- Assay Buffer: 50 mM Sodium Phosphate (pH 7.1), 1 mM DTT, 3% (v/v) DMSO
- AMG-3969 stock solution in DMSO
- Spectrofluorometer

Procedure:

- Prepare a solution of GKRP (e.g., 4 μM) in Assay Buffer.
- Prepare serial dilutions of AMG-3969 in Assay Buffer, ranging from sub-nanomolar to micromolar concentrations.
- In a suitable microplate, mix the GKRP solution with the various concentrations of AMG-3969.
- Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for binding equilibrium.
- Measure the intrinsic tryptophan fluorescence of GKRP using a spectrofluorometer with an excitation wavelength of 280 nm and an emission wavelength of 320-340 nm.



- The disruption of the GK-GKRP interaction by AMG-3969 can be monitored by a change in the fluorescence signal.
- Plot the change in fluorescence against the logarithm of the AMG-3969 concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular GK Translocation Assay in Primary Hepatocytes

Objective: To determine the half-maximal effective concentration (EC50) of **AMG-3969** required to induce the translocation of GK from the nucleus to the cytoplasm in hepatocytes.

Materials:

- Primary mouse hepatocytes
- Hepatocyte culture medium
- AMG-3969 stock solution in DMSO
- Glucose solution
- Hoechst 33342 staining solution
- Paraformaldehyde (PFA) for fixation
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Anti-GK primary antibody
- Fluorescently labeled secondary antibody
- · High-content imaging system

Procedure:

- Isolate primary hepatocytes from mice and seed them in collagen-coated microplates.
- Allow the cells to attach and recover overnight in culture medium.



- Pre-incubate the hepatocytes with various concentrations of AMG-3969 for 20 minutes.
- Challenge the cells with a glucose solution and incubate for an additional 40 minutes.
- Fix the cells with 4% PFA for 15 minutes at room temperature.
- Permeabilize the cells with permeabilization buffer for 10 minutes.
- Incubate with an anti-GK primary antibody overnight at 4°C.
- Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
- Stain the nuclei with Hoechst 33342 for 10 minutes.
- · Acquire images using a high-content imaging system.
- Quantify the cytoplasmic and nuclear fluorescence intensity of the GK signal.
- Calculate the ratio of cytoplasmic to nuclear GK fluorescence.
- Plot this ratio against the logarithm of the AMG-3969 concentration and fit the data to determine the EC50 value.

In Vivo Dose-Response Study in a Diabetic Mouse Model

Objective: To evaluate the dose-dependent effect of **AMG-3969** on blood glucose levels in a relevant diabetic animal model.

Materials:

- Diabetic db/db mice (or other suitable models like DIO or ob/ob mice)
- AMG-3969
- Vehicle solution (e.g., 2% hydroxypropyl methylcellulose, 1% Tween 80, adjusted to pH 2.2)
- Oral gavage needles



- Blood glucose meter and test strips
- Micro-capillary tubes for blood collection

Procedure:

- Acclimatize the diabetic mice for at least one week before the study.
- On the day of the experiment, fast the mice for a predetermined period (e.g., 4-6 hours).
- At 8:00 AM, collect a baseline blood sample via retro-orbital sinus puncture to determine initial blood glucose levels.
- Include only mice with blood glucose levels between 300 and 500 mg/dL for the study.
- Randomize the mice into treatment groups (n=8-10 per group) with similar average blood glucose levels.
- At 9:00 AM, administer a single oral dose of vehicle or AMG-3969 at various concentrations (e.g., 10, 30, 100 mg/kg) via gavage.
- Measure blood glucose levels at 4, 6, and 8 hours post-treatment from a small blood sample (e.g., 15 μL) obtained from the tail vein.
- At each time point, a whole blood sample can also be collected for pharmacokinetic analysis
 of drug exposure.
- Calculate the percentage change in blood glucose from baseline for each animal at each time point.
- Plot the mean percentage change in blood glucose against the dose of AMG-3969 to generate a dose-response curve for each time point.

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